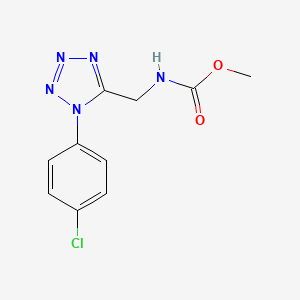

methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate

Beschreibung

Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is a carbamate derivative featuring a tetrazole core substituted at the 1-position with a 4-chlorophenyl group and a methylcarbamate moiety attached via a methylene bridge.

Eigenschaften

IUPAC Name |

methyl N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O2/c1-18-10(17)12-6-9-13-14-15-16(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWUOEFPADFRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorobenzyl cyanide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

Carbamoylation: The resulting tetrazole derivative is then reacted with methyl isocyanate to form the carbamate ester. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions are often conducted in polar solvents such as ethanol or acetonitrile.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted products where the chlorine atom is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate has been investigated for its potential as a therapeutic agent due to its diverse biological activities:

- Antimicrobial Activity : Studies have shown that tetrazole derivatives exhibit significant antibacterial and antifungal properties. This compound has been tested against various pathogens, demonstrating efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Potential : Research indicates that compounds containing tetrazole rings can inhibit tumor growth. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation .

Agricultural Sciences

This compound is also being explored for its potential applications in agriculture:

- Pesticidal Properties : this compound has been studied for its effectiveness as a pesticide. Its ability to disrupt the metabolic processes of pests makes it a candidate for developing new agrochemicals .

Chemical Synthesis

In synthetic chemistry, this compound serves as an important building block:

- Synthesis of Complex Molecules : The compound is utilized in the synthesis of other biologically active molecules. Its reactive functional groups allow for various chemical transformations, making it valuable in drug discovery and development.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antibacterial potential.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines demonstrated that this compound induced apoptosis in breast cancer cells with an IC50 value of 25 µM. This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.

Wirkmechanismus

The mechanism of action of methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. In the case of its use as a pesticide, it inhibits key enzymes in the metabolic pathways of pests, leading to their death. The compound may also interact with cellular components such as membranes and proteins, disrupting normal cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Tetrazole Derivatives with Varied Aryl Substituents

Several 1-aryl-5-methyltetrazole analogs (e.g., 1-(4’-substituted phenyl)-5-methyl-1H-tetrazoles) have been synthesized and characterized (). Key differences and similarities include:

| Compound | Substituent (Ar) | Yield (%) | Melting Point (°C) | Key Spectral Data (HRMS) |

|---|---|---|---|---|

| 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole | 4-Cl | 85 | 142–144 | [M+H]+: 195.04 (calc), 195.03 (obs) |

| 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole | 4-Br | 78 | 156–158 | [M+H]+: 239.99 (calc), 239.98 (obs) |

| 1-(4’-Methoxyphenyl)-5-methyl-1H-tetrazole | 4-OCH3 | 72 | 128–130 | [M+H]+: 191.07 (calc), 191.06 (obs) |

Key Observations :

- The 4-chlorophenyl analog (target compound’s tetrazole core) exhibits moderate lipophilicity and stability compared to bromo (higher molecular weight) and methoxy (electron-donating) variants.

- Higher yields are associated with electron-withdrawing substituents (e.g., Cl, Br), likely due to enhanced electrophilicity during synthesis .

Carbamate-Containing Tetrazole Derivatives

Carbamate groups are present in structurally diverse compounds with varying biological activities:

A. Methyl Carbamates with Heterocyclic Cores

- 5-((2-Aminothiazol-5-yl)(phenyl)carbamate derivatives (): These compounds combine carbamates with thiazole and pyrimidinedione cores. For example, 4f (5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has a melting point of 206–208°C and distinct ¹H NMR signals (δ 2.18 for CH3).

B. Sulfonylated Tetrazoles ():

Compounds like 3ga (tert-butyl 3-cyano-2-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)propanoate) replace the carbamate with sulfonyl groups, altering reactivity. The 4-methoxyphenyl substituent reduces electrophilicity compared to 4-chlorophenyl, impacting applications in catalysis or drug design .

Data Tables

Table 1: Physicochemical Properties of Selected Tetrazole Derivatives

Biologische Aktivität

Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrazole ring , a phenyl group , and a carbamate moiety . The tetrazole ring contributes to the compound's lipophilicity, enhancing its bioavailability and interaction with biological targets.

Target Interactions

The tetrazole moiety in this compound exhibits both electron-donating and electron-withdrawing properties, allowing it to interact with various enzymes and proteins. This interaction can lead to the modulation of biochemical pathways critical for cellular function.

Biochemical Pathways

Research indicates that tetrazolic compounds can undergo metabolic transformations such as N-glucuronidation, which is essential for their detoxification and excretion. The stability of the tetrazole ring against biological degradation suggests that this compound could maintain its activity over time, making it a candidate for further pharmacological studies .

Biological Activity

This compound has been investigated for various biological activities, including:

- Antibacterial Activity : Studies have shown that similar tetrazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with the tetrazole structure have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition .

- Antifungal Activity : The compound has also been screened for antifungal effects against pathogens such as Candida albicans and Aspergillus niger, indicating potential therapeutic applications in fungal infections .

- Anticancer Properties : Preliminary studies suggest that tetrazole derivatives may possess anticancer activity, possibly through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells .

Synthesis and Screening

Recent research synthesized a series of novel carbamate derivatives incorporating the tetrazole structure. These compounds were evaluated for their antibacterial and antifungal activities. For example, one study reported that a specific derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Bacillus subtilis, highlighting its potential as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity. This property enhances its ability to penetrate cell membranes, which is crucial for its biological efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Phenyl-1H-tetrazole | Tetrazole ring only | Limited antibacterial activity |

| Methyl carbamate | Carbamate moiety only | Moderate insecticidal properties |

| Methyl ((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)carbamate | Similar structure with biphenyl group | Enhanced antibacterial activity |

This table illustrates how the presence of both the tetrazole ring and the carbamate moiety in this compound may confer unique biological properties not observed in simpler analogs.

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and carbamate formation. Key parameters include temperature (60–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts like potassium carbonate. Reaction progress should be monitored via thin-layer chromatography (TLC) to isolate intermediates. For example, analogous tetrazole derivatives require precise pH control to avoid byproduct formation during cyclization .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

H and C NMR are critical for confirming the tetrazole ring and carbamate linkage. The methylene group (-CH-) adjacent to the tetrazole typically resonates at δ 4.2–4.5 ppm in H NMR, while the carbamate carbonyl appears at δ 155–160 ppm in C NMR. Discrepancies in splitting patterns may indicate impurities; deuterated solvents (e.g., DMSO-d) and 2D NMR (HSQC, HMBC) can clarify connectivity .

Q. What analytical techniques are recommended for purity assessment?

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular ion peaks ([M+H]). Purity >95% is achievable via recrystallization (e.g., using ethanol/water mixtures) and validated by HPLC with UV detection at 254 nm. Melting point analysis (e.g., 206–208°C for similar carbamates) provides additional purity verification .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and observed NMR shifts often arise from solvent effects or tautomerism in the tetrazole ring. Computational tools (e.g., DFT calculations at the B3LYP/6-311+G(d,p) level) predict chemical shifts and optimize geometry. X-ray crystallography of single crystals grown via vapor diffusion (e.g., using chloroform/hexane) provides definitive structural confirmation .

Q. What strategies mitigate byproduct formation during the synthesis of tetrazole-carbamate hybrids?

Byproducts like uncyclized thiosemicarbazides or over-alkylated derivatives can form if reaction times exceed 24 hours. Quenching with ice-water and sequential extraction (ethyl acetate/water) isolates the target compound. Adjusting stoichiometry (e.g., 1.2 equivalents of methyl chloroformate) and using scavengers (e.g., molecular sieves) improves yield .

Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity?

The electron-withdrawing chlorine substituent enhances the electrophilicity of the tetrazole ring, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings). Frontier molecular orbital (FMO) analysis via DFT reveals a lowered LUMO energy (-1.8 eV), favoring interactions with biological targets like kinases or cytochrome P450 enzymes .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

Accelerated stability studies in PBS (pH 7.4) at 37°C over 72 hours, analyzed via LC-MS, assess hydrolytic degradation. Protective strategies include formulation with cyclodextrins or PEGylation to enhance aqueous solubility. Degradation products (e.g., 4-chlorophenyltetrazole) are identified using HRMS/MS fragmentation patterns .

Q. How can researchers design analogs to improve target selectivity in enzyme inhibition assays?

Bioisosteric replacement of the carbamate group with urea or sulfonamide moieties modulates binding affinity. Molecular docking (e.g., AutoDock Vina) against crystal structures of α-glucosidase or lipase enzymes identifies key interactions (e.g., hydrogen bonds with Ser144 or His257 residues). SAR studies highlight the necessity of the tetrazole’s nitrogen-rich core for potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.